![molecular formula C20H28O5 B1251595 Suregadolide D](/img/structure/B1251595.png)
Suregadolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suregadolide D is a natural product found in Suregada multiflora with data available.
Scientific Research Applications
Novel Diterpene Lactones in Medicinal Chemistry
Suregadolide D is a type of diterpene lactone identified in Suregada multiflora. Studies have shown that compounds like suregadolide D possess unique chemical structures, including a cyclopropane ring, which may contribute to their bioactivity. These compounds are of interest in medicinal chemistry for their potential therapeutic applications, although specific uses for suregadolide D need further exploration (Jahan et al., 2004).
Biodegradable Nanoparticles for Drug Delivery
Research in the field of drug delivery has explored the use of biodegradable nanoparticles, such as those formulated from poly (D,L-lactide-co-glycolic acid) (PLGA), for delivering various agents including low molecular weight compounds like suregadolide D. These nanoparticles are significant for their controlled and targeted delivery capabilities, potentially enhancing the therapeutic efficacy of encapsulated agents (Panyam & Labhasetwar, 2003).
Potential in Anti-inflammatory Therapies
Suregadolide D, as part of the chemical constituents of Suregada multiflora, has been investigated for its anti-inflammatory properties. Compounds from this plant have shown effectiveness in inhibiting nitric oxide and prostaglandin E2 releases, which are key mediators in inflammation. This suggests potential therapeutic applications of suregadolide D in treating inflammatory-related diseases (Tewtrakul et al., 2011).
Exploration in Antitumor Activities
The research on natural compounds for antitumor activities has included studies on suregadolide D. Identifying promising antagonists of tumor microenvironment suppressors, like the adenosine 2A receptor, includes the investigation of natural substances such as suregadolide D. Its potential in overcoming immune system inhibition and controlling tumor progression is an area of active research (Rafii et al., 2021).
properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2S,5S,7R,8S,10S,11R,12R,17R)-10,11,12-trihydroxy-2,7,14-trimethyl-16-oxapentacyclo[9.7.0.02,8.05,7.013,17]octadec-13-en-15-one |
InChI |
InChI=1S/C20H28O5/c1-9-15-11(25-17(9)23)6-13-18(2)5-4-10-8-19(10,3)12(18)7-14(21)20(13,24)16(15)22/h10-14,16,21-22,24H,4-8H2,1-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m0/s1 |
InChI Key |
OGQHKGNLUBCRDN-QKCUJYLTSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@@H]3[C@]4(CC[C@H]5C[C@]5([C@@H]4C[C@@H]([C@]3([C@@H]2O)O)O)C)C)OC1=O |
Canonical SMILES |
CC1=C2C(CC3C4(CCC5CC5(C4CC(C3(C2O)O)O)C)C)OC1=O |
synonyms |
suregadolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.